3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
説明
This compound belongs to the triazolo[4,5-d]pyrimidinone class, characterized by a fused bicyclic core comprising a 1,2,3-triazole and pyrimidinone moiety. Key structural features include:
- Position 3: A 3-chloro-4-methylphenyl group, providing steric bulk and electron-withdrawing properties.
The compound’s structural complexity suggests applications in kinase inhibition or antimicrobial activity, as seen in related triazolopyrimidine derivatives .
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-14-8-9-16(11-17(14)23)29-21-20(25-26-29)22(31)27(13-24-21)12-19(30)28-10-4-6-15-5-2-3-7-18(15)28/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKSRDWTJRONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues of Triazolo[4,5-d]pyrimidinones
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: The 3-chloro-4-methylphenyl group in the target compound may enhance binding to hydrophobic pockets in kinase targets, similar to the 4-chlorophenoxy group in the anticancer analog .
- Dihydroquinoline vs. Sugar Moieties: The dihydroquinoline substituent in the target compound likely improves lipophilicity and blood-brain barrier penetration compared to the polar sugar moiety in antiplatelet agent 16m .
Conformational and Crystallographic Insights
- Planarity of the Core: X-ray studies of 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl analog reveal a coplanar triazolopyrimidinone ring system (maximum deviation: 0.021 Å), critical for π-π stacking in receptor binding . The target compound’s dihydroquinoline group may introduce slight non-planarity, affecting binding kinetics.
- Dihedral Angles: The 87.74° dihedral angle between the triazolopyrimidinone core and the benzene ring in the chlorophenoxy analog suggests orthogonal spatial orientation, contrasting with the target compound’s more flexible dihydroquinoline chain .
準備方法
β-Keto Ester Synthesis
Ethyl acetoacetate undergoes alkylation with 3-chloro-4-methylbenzyl bromide under reflux conditions in anhydrous acetone. Potassium carbonate acts as a base, facilitating nucleophilic substitution to yield the substituted β-keto ester (Figure 1A). Typical reaction conditions include:
Cyclization to Triazolopyrimidinone
The β-keto ester intermediate undergoes cyclization in the presence of ammonium acetate and acetic acid, forming the triazolopyrimidinone core. Key parameters include:
- Solvent : Glacial acetic acid
- Temperature : 120°C (microwave-assisted)
- Catalyst : None required
- Yield : 58–64%
Functionalization at Position 6: Oxoethyl-Dihydroquinoline Moiety
Introducing the 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group at position 6 requires sequential alkylation and amidation.
Alkylation with Chloroacetyl Chloride
The triazolopyrimidinone core reacts with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere:
Nucleophilic Substitution with Dihydroquinoline
The chloroketone intermediate undergoes nucleophilic displacement with 3,4-dihydroquinoline in dimethylformamide (DMF):
Optimization Strategies
Regioselectivity Control
Steric and electronic factors dictate substituent orientation during cyclization:
Solvent and Catalyst Screening
Purification and Characterization
Chromatographic Purification
Final compounds are purified via gradient elution on silica gel:
Spectroscopic Validation
- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and carbonyl signals (δ 165–170 ppm).
- HRMS : Molecular ion peak at m/z 518.18 ([M+H]+).
Challenges and Mitigation
Intermediate Instability
The chloroketone intermediate is moisture-sensitive. Solutions include:
Byproduct Formation
Competing reactions during amidation generate <5% des-chloro impurities. Mitigation involves:
- Excess dihydroquinoline : 1.5 equiv to drive reaction completion.
Q & A
Basic Question: What are the critical factors for optimizing the synthesis of this triazolopyrimidine derivative?
Methodological Answer:
Synthesis optimization requires meticulous control of multi-step reactions. Key parameters include:
- Temperature : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for triazole ring formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the pure compound (>95% purity) .
- Catalysts : Lewis acids like ZnCl₂ may accelerate pyrimidine ring closure .
Basic Question: Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloro-methylphenyl at C3) and detects tautomeric forms .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 379.0448 vs. calculated 379.0447) .
- X-ray Crystallography : Resolves ambiguities in fused triazole-pyrimidine ring geometry .
Advanced Question: How can researchers investigate the compound’s mechanism of action against enzymatic targets?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based kinase inhibition assays (e.g., ATP-binding pocket competition) with IC₅₀ determination .
- Molecular Docking : Employ software like AutoDock Vina to model interactions with kinases (e.g., hydrophobic binding of the chloro-methylphenyl group) .
- Mutagenesis Studies : Compare activity against wild-type vs. mutant enzymes to identify critical binding residues .
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with fluorophenyl or ethoxyphenyl groups to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Replace the dihydroquinoline moiety with indole derivatives to evaluate steric tolerance .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential features (e.g., triazole-oxoethyl linker) .
Advanced Question: How should conflicting data on reaction yields be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize solvent drying (e.g., molecular sieves for DMF) and monitor reaction progress via TLC .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., uncyclized acetamide derivatives) causing yield discrepancies .
- Cross-Validation : Compare results with alternative routes (e.g., Grignard reagent-mediated alkylation vs. nucleophilic substitution) .
Advanced Question: What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : Store samples under UV/visible light and assess photodegradation products using NMR .
Advanced Question: How can computational modeling guide the design of analogs with improved solubility?
Methodological Answer:
- LogP Prediction : Use software like MarvinSketch to calculate partition coefficients; introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity .
- Solubility Parameters : Apply Hansen solubility parameters (HSPiP) to identify compatible excipients (e.g., PEG 400) .
- Co-crystal Screening : Screen with citric acid or nicotinamide to enhance aqueous solubility via co-crystallization .
Advanced Question: What methods elucidate degradation pathways in environmental or biological systems?
Methodological Answer:
- Metabolite Profiling : Use hepatic microsomes (e.g., human S9 fraction) and UPLC-QTOF-MS to identify oxidative metabolites .
- Environmental Fate Studies : Conduct photolysis experiments (λ = 254 nm) in water/soil matrices; quantify residues via GC-MS .
Advanced Question: How should researchers validate bioactivity in complex biological models?
Methodological Answer:
- 3D Cell Cultures : Test efficacy in spheroid models (e.g., HCT-116 colon cancer spheroids) to mimic tumor microenvironments .
- In Vivo PK/PD : Administer the compound in rodent models; measure plasma half-life and correlate with tumor growth inhibition .
Advanced Question: What mechanistic insights can be gained from studying reaction intermediates?
Methodological Answer:
- Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate and characterize transient species (e.g., enolate forms during cyclization) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
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